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Compound of Interest

Compound Name: AZ876

Cat. No.: B1665899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effects associated with the Liver X

Receptor (LXR) agonist AZ876 and other well-known LXR agonists, namely GW3965 and

T0901317. The primary focus is on the common adverse effects of hypertriglyceridemia and

hepatic steatosis, supported by experimental data from preclinical studies.

Executive Summary
Liver X Receptors are promising therapeutic targets for atherosclerosis due to their role in

promoting reverse cholesterol transport. However, the clinical development of LXR agonists

has been hampered by their tendency to induce lipogenic side effects, primarily an increase in

plasma triglycerides and liver fat accumulation. AZ876 has emerged as a novel LXR agonist

with a potentially improved side effect profile compared to earlier-generation compounds like

GW3965 and T0901317. This guide presents a detailed comparison of their effects on key

metabolic parameters.

Data Presentation: Side Effect Profile Comparison
The following table summarizes the quantitative data on the side effects of AZ876, GW3965,

and T0901317 from various mouse models.
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LXR
Agonist

Mouse
Model

Dose

Change in
Plasma
Triglyceride
s

Change in
Liver
Weight/Trigl
ycerides

Reference

AZ876
APOE3Leide

n

5

µmol/kg/day

No significant

effect

No significant

effect
[1]

APOE3Leide

n

20

µmol/kg/day
+110%

Liver Weight:

+29%, Liver

Triglycerides:

+53%

[1]

C57Bl6/J
20

µmol/kg/day
Unaltered Unaltered [2]

GW3965
APOE*3Leide

n

17

µmol/kg/day

No significant

effect

No significant

effect
[1]

LDLR-/- 10 mg/kg/day

No significant

difference

from control

after chronic

treatment

Not specified [3]

apoE-/- 10 mg/kg/day
Mildly

increased
Not specified [3]

ob/ob Not specified Not specified

Decreased

visceral fat,

increased

subcutaneou

s fat

[4]

T0901317 ApoE-/- Not specified Increased Not specified [5]

Hamster Not specified
3-fold

increase
Not specified [5]

C57BL/6
50 mg/kg

(i.p.)
Not specified Not specified [6]
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Signaling Pathways
The therapeutic and adverse effects of LXR agonists are mediated through distinct signaling

pathways. The desirable anti-atherosclerotic effects are primarily driven by the upregulation of

genes involved in reverse cholesterol transport, while the undesirable lipogenic side effects are

mainly due to the activation of the SREBP-1c pathway.

Therapeutic Pathway: Reverse Cholesterol Transport

Side Effect Pathway: Lipogenesis
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LXR signaling pathways for therapeutic and side effects.

Experimental Protocols
This section provides a general overview of the methodologies used in the cited studies to

assess the side effects of LXR agonists.

Animal Models and Treatment
Mouse Models: Commonly used models include Apolipoprotein E-deficient (ApoE-/-), LDL

receptor-deficient (LDLR-/-), and APOE*3Leiden transgenic mice, which are all susceptible

to developing atherosclerosis.[1][3]

Drug Administration: LXR agonists are typically administered orally, either mixed in the chow

or via oral gavage, for a specified period, ranging from weeks to months.[1][3]

Measurement of Plasma Lipids
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Sample Collection: Blood is collected from mice, often after a fasting period, via methods

such as retro-orbital bleeding or cardiac puncture.

Triglyceride and Cholesterol Measurement: Plasma levels of triglycerides and total

cholesterol are determined using commercially available enzymatic colorimetric assays.

Assessment of Hepatic Steatosis
Liver Weight: At the end of the treatment period, mice are euthanized, and their livers are

excised and weighed. The liver-to-body weight ratio is often calculated.

Liver Triglyceride Content: A portion of the liver tissue is homogenized, and lipids are

extracted. The triglyceride content is then quantified using enzymatic assays.

Atherosclerosis Assessment
Tissue Collection: The aorta is perfused and excised from the aortic root to the iliac

bifurcation.

Lesion Quantification: Atherosclerotic lesions are typically quantified in the aortic root or the

entire aorta. The aorta is stained with a lipid-staining dye, such as Oil Red O, and the lesion

area is measured using image analysis software.

Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy and

side effects of LXR agonists in a preclinical setting.
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Typical workflow for preclinical LXR agonist studies.
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The available preclinical data suggests that AZ876 may offer a superior side effect profile

compared to older LXR agonists like GW3965 and T0901317. Specifically, at lower therapeutic

doses, AZ876 has been shown to reduce atherosclerosis without significantly increasing

plasma triglycerides or liver weight.[1] In contrast, higher doses of AZ876 and treatment with

T0901317 can lead to the characteristic LXR agonist-induced hypertriglyceridemia and hepatic

steatosis.[1][5] These findings highlight the importance of a therapeutic window for LXR

agonists and underscore the potential of developing newer-generation compounds with

improved selectivity and reduced lipogenic activity. Further research and clinical studies are

necessary to fully elucidate the therapeutic potential and safety profile of AZ876 in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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